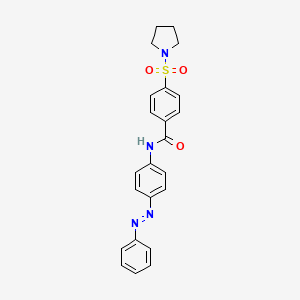

N-(4-(2,4-二甲氧基苯基)噻唑-2-基)-2-((4-甲氧基苯基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic molecule that is part of a broader class of thiazole and acetamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including hypoglycemic, anticancer, and anti-inflammatory effects. The papers provided discuss various derivatives of thiazole and acetamide, which share structural similarities with the compound , and their respective biological activities.

Synthesis Analysis

The synthesis of related thiazole and acetamide derivatives typically involves multi-step reactions under mild conditions. For instance, the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives is reported to be accomplished in good yields through a three-step process . Similarly, other derivatives, such as 2-chloro N-aryl substituted acetamide derivatives of oxadiazole-thiols, are synthesized through linear synthesis methods . These methods often involve the conversion of organic acids into esters, hydrazides, and then the desired thiol, followed by coupling with an appropriate acetamide . The synthesis pathways are carefully designed to ensure the structural integrity of the thiazole and acetamide moieties, which are crucial for the biological activity of these compounds.

Molecular Structure Analysis

The molecular structure of thiazole and acetamide derivatives is characterized using various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . These techniques confirm the presence of the thiazole ring, acetamide group, and other substituents, which are essential for the compounds' biological activities. The structural data obtained from these analyses are critical for understanding the relationship between the molecular structure and the observed biological effects.

Chemical Reactions Analysis

The chemical reactivity of thiazole and acetamide derivatives is influenced by the presence of functional groups and the overall molecular architecture. The papers do not provide specific details on the chemical reactions of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, but they do discuss the reactivity of similar compounds. For example, the synthesized compounds in the studies are used to evaluate biological activities, suggesting that they may interact with biological targets through various chemical mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and acetamide derivatives, such as solubility, stability, and melting points, are important for their practical application in biological assays and potential therapeutic use. While the papers do not provide specific data on the physical and chemical properties of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, they do highlight the importance of these properties in the overall evaluation of the compounds. The synthesized compounds are typically screened for biological activities, which indirectly provides information on their chemical stability and suitability for in vivo studies .

科学研究应用

1. 抑制血管内皮生长因子 (VEGF-A)N-(4-(2,4-二甲氧基苯基)噻唑-2-基)-2-((4-甲氧基苯基)硫代)乙酰胺及其相关化合物已被研究其抑制 VEGF-A 的潜力,VEGF-A 是一种刺激血管生长的蛋白质。这些化合物,特别是被识别为 10h 的化合物,通过抑制 VEGF-A 显示出有希望的抗增殖作用,这表明在控制与肿瘤生长和其他涉及血管形成过度的疾病相关的血管生成中具有潜在应用 (Prashanth 等人,2014).

2. 腺苷 A3 受体的选择性拮抗对包括类似于 N-(4-(2,4-二甲氧基苯基)噻唑-2-基)-2-((4-甲氧基苯基)硫代)乙酰胺的噻唑和噻二唑衍生物的构效关系的研究,揭示了它们作为人腺苷 A3 受体选择性拮抗剂的潜力。这些化合物可以通过对腺苷 A3 受体的作用影响与炎症、心脏功能和神经保护相关的过程 (Jung 等人,2004).

3. 对癌细胞系的细胞毒活性N-(4-(2,4-二甲氧基苯基)噻唑-2-基)-2-((4-甲氧基苯基)硫代)乙酰胺的衍生物已被合成并测试了对各种人类癌细胞系的细胞毒性,显示出作为癌症治疗剂的潜力。特别是,一些化合物对特定的癌细胞系表现出显着的抑制作用,表明有针对性癌症治疗的潜力 (Ding 等人,2012).

4. 神经保护作用已对类似化合物的神经保护作用进行了评估。例如,2-(4-甲氧基苯基)乙基-2-乙酰胺基-2-脱氧-&bgr;-D-吡喃苷显示出在脑缺血损伤模型中保护神经元细胞和改善代谢恢复的能力,表明在治疗中风等神经系统疾病中具有潜在应用 (Yu 等人,2018).

属性

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-24-13-4-7-15(8-5-13)27-12-19(23)22-20-21-17(11-28-20)16-9-6-14(25-2)10-18(16)26-3/h4-11H,12H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFALCOKTDDYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-imidazol-1-ylbutanamide](/img/structure/B2525814.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)

![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)

![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)